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Compound of Interest

Compound Name: Elabela(19-32)

Cat. No.: B15607937 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuances of

ligand interaction with the apelin receptor (APJ) is critical for developing targeted therapeutics.

This guide provides a comparative analysis of Elabela(19-32) and other key apelin receptor

agonists, focusing on the concept of biased agonism, supported by experimental data and

detailed protocols.

The apelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of the

cardiovascular system. Its activation by endogenous ligands, such as apelin and Elabela

(ELA), triggers multiple downstream signaling pathways. Traditionally, these pathways are

broadly categorized as G protein-dependent (primarily via Gαi) and β-arrestin-dependent.

Biased agonists are ligands that preferentially activate one of these pathways over the other,

offering the potential for more selective therapeutic effects with fewer side effects. Elabela(19-
32), a bioactive fragment of ELA, has emerged as a significant tool for studying and potentially

exploiting this biased signaling at the apelin receptor.

Comparative Analysis of Apelin Receptor Agonists
The following tables summarize the binding affinities and functional potencies of Elabela(19-
32) and other relevant apelin receptor agonists. This quantitative data highlights the distinct

signaling profiles of these ligands.

Table 1: Binding Affinities of Apelin Receptor Agonists
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Ligand
Receptor/Cell
Line

Ki (nM) pKi Citation

Elabela(19-32)
Human Apelin

Receptor
0.93 - [1]

Elabela-32
Human Apelin

Receptor
1.343 9.59 ± 0.08 [2][3]

Elabela-21
Human Apelin

Receptor
4.364 8.52 ± 0.11 [2][3]

Apelin-13
Human Apelin

Receptor
8.336 8.85 ± 0.04 [2][3]

[Pyr1]apelin-13
Human Apelin

Receptor
- 8.85 ± 0.04 [3]

Apelin-17
Human Apelin

Receptor
4.651 - [2]

Apelin-36
Human Apelin

Receptor
1.735 - [2]

pGlu1-apelin-13
Human Apelin

Receptor
14.366 - [2]

Table 2: Functional Potency and Biased Agonism
This table presents the potency of various ligands in activating G protein-dependent (Gαi) and

β-arrestin signaling pathways. A significant difference in potency between the two pathways

indicates biased agonism.
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Ligand Assay
EC50 / IC50
(nM)

logEC50 /
logIC50

Pathway Citation

Elabela(19-

32)

Gαi1

activation
8.6 - G protein [1][4]

Elabela(19-

32)

β-arrestin-2

recruitment
166 - β-arrestin [1][4]

Elabela-32
β-arrestin 1

recruitment
- -7.66 ± 0.114 β-arrestin [2]

Elabela-32
β-arrestin 2

recruitment
-

-7.878 ±

0.284
β-arrestin [2][5]

Elabela-32
cAMP

inhibition
- -7.59 ± 0.474 G protein [2]

Elabela-21
β-arrestin 1

recruitment
-

-7.183 ±

0.061
β-arrestin [2]

Elabela-21
β-arrestin 2

recruitment
- -7.175 ± 0.14 β-arrestin [2][5]

Elabela-21
cAMP

inhibition
-

-7.589 ±

0.352
G protein [2]

Apelin-13
β-arrestin 1

recruitment
-

-6.369 ±

0.086
β-arrestin [2]

Apelin-13
β-arrestin 2

recruitment
-

-6.813 ±

0.091
β-arrestin [2][5]

Apelin-13
cAMP

inhibition
-

-7.817 ±

0.363
G protein [2]

Apelin-17
β-arrestin 1

recruitment
-

-7.901 ±

0.144
β-arrestin [2]

Apelin-17
β-arrestin 2

recruitment
-

-8.333 ±

0.157
β-arrestin [2][5]
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Apelin-17
cAMP

inhibition
-

-7.419 ±

0.341
G protein [2]

Apelin-36
β-arrestin 1

recruitment
-

-7.027 ±

0.087
β-arrestin [2]

Apelin-36
β-arrestin 2

recruitment
-

-6.708 ±

0.248
β-arrestin [2][5]

Apelin-36
cAMP

inhibition
-

-7.865 ±

0.346
G protein [2]

pGlu1-apelin-

13

β-arrestin 1

recruitment
-

-6.899 ±

0.106
β-arrestin [2]

pGlu1-apelin-

13

β-arrestin 2

recruitment
- -6.72 ± 0.218 β-arrestin [2][5]

pGlu1-apelin-

13

cAMP

inhibition
-

-7.978 ±

0.409
G protein [2]

The data indicates that Elabela(19-32) is a biased agonist, showing a clear preference for the

Gαi1 pathway over β-arrestin-2 recruitment, with an approximately 19-fold difference in

potency.[1][4] In contrast, other ligands like Elabela-32 and Apelin-17 exhibit a bias towards the

β-arrestin pathway.[2][5]

Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for a

comprehensive understanding. The following diagrams, generated using Graphviz, illustrate

these processes.
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Caption: Apelin receptor signaling pathways.
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Biased Agonism Experimental Workflow

G Protein Pathway Assay (cAMP) β-Arrestin Pathway Assay (BRET)

Start: Culture cells expressing Apelin Receptor

Prepare serial dilutions of test ligands
(e.g., Elabela(19-32), Apelin-13)

Stimulate cells with Forskolin
(to increase basal cAMP)

Transfect cells with
APJ-Venus and β-arrestin-Rluc

Add test ligands

Incubate

Measure cAMP levels
(e.g., HTRF, ELISA)

Analyze data (IC50)

Compare IC50 and EC50 values
to determine signaling bias

Add test ligands

Incubate

Measure BRET signal

Analyze data (EC50)

Click to download full resolution via product page

Caption: Experimental workflow for assessing biased agonism.
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Detailed Experimental Protocols
Accurate and reproducible data is paramount in scientific research. The following are detailed

methodologies for key experiments used to characterize the biased agonism of Elabela(19-32).

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test ligand by measuring its ability

to compete with a radiolabeled ligand for binding to the receptor.

Materials:

HEK293 cells transiently expressing the human apelin receptor.

Cell membrane preparation buffer.

Radioligand: [125I]-Apelin-13.

Test ligands: Elabela(19-32) and other apelin receptor agonists.

Assay buffer.

Scintillation fluid and counter.

Protocol:

Membrane Preparation: Culture HEK293 cells expressing the apelin receptor and harvest

them. Homogenize the cells in a buffer to prepare a crude membrane fraction.

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed

concentration of [125I]-Apelin-13 and varying concentrations of the unlabeled test ligand.

Incubation: Incubate the mixture for a specified time (e.g., 60-120 minutes) at room

temperature to allow binding to reach equilibrium.

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the

membrane-bound radioligand from the unbound.

Detection: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Fit the data to a one-site competition model to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation.

Gαi Activation Assay (cAMP Inhibition)
This assay measures the ability of an agonist to activate the Gαi pathway, which leads to the

inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

CHO-K1 or HEK293 cells stably expressing the human apelin receptor.

Forskolin (an adenylyl cyclase activator).

Test ligands.

cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

Cell Seeding: Seed the cells into a 96-well plate and culture overnight.

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent

cAMP degradation.

Stimulation: Add varying concentrations of the test ligand to the cells.

Forskolin Challenge: Add a fixed concentration of forskolin to all wells (except the negative

control) to stimulate cAMP production.

Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.

Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit

according to the manufacturer's instructions.

Data Analysis: Plot the cAMP levels against the logarithm of the ligand concentration and fit

the data to a dose-response curve to determine the IC50 value.
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β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor

protein-protein interactions in live cells, such as the recruitment of β-arrestin to the activated

apelin receptor.

Materials:

HEK293 cells.

Expression vectors for apelin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc)

and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).

Transfection reagent.

BRET substrate (e.g., coelenterazine h).

Test ligands.

BRET-compatible plate reader.

Protocol:

Transfection: Co-transfect HEK293 cells with the apelin receptor-Rluc and β-arrestin-Venus

expression vectors.

Cell Seeding: Seed the transfected cells into a 96-well plate.

Ligand Addition: Add varying concentrations of the test ligand to the cells.

Substrate Addition: Add the BRET substrate to the wells.

Detection: Immediately measure the light emission at two different wavelengths (one for the

donor and one for the acceptor) using a BRET plate reader.

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET

ratio against the logarithm of the ligand concentration and fit the data to a dose-response

curve to determine the EC50 value.
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Conclusion
The data and methodologies presented in this guide underscore the importance of

characterizing the full signaling profile of apelin receptor agonists. Elabela(19-32)
demonstrates clear G protein bias, which may have therapeutic advantages in certain

cardiovascular conditions by minimizing β-arrestin-mediated receptor desensitization and

internalization. A thorough understanding and application of these comparative assays are

essential for the rational design and development of novel, pathway-selective drugs targeting

the apelin receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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